1-Benzyl-2-ethenylpiperidine
Description
1-Benzyl-2-ethenylpiperidine is a piperidine derivative characterized by a benzyl group at the 1-position and an ethenyl (vinyl) substituent at the 2-position of the piperidine ring.
Properties
IUPAC Name |
1-benzyl-2-ethenylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-2-14-10-6-7-11-15(14)12-13-8-4-3-5-9-13/h2-5,8-9,14H,1,6-7,10-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDIXZEUCSVBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCCN1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404676 | |
| Record name | 1-benzyl-2-ethenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66120-27-2 | |
| Record name | 1-benzyl-2-ethenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-2-ethenylpiperidine can be synthesized through several methods. One common approach involves the alkylation of piperidine with benzyl chloride, followed by the introduction of the ethenyl group through a vinylation reaction. The reaction conditions typically involve the use of a base such as sodium hydride or potassium tert-butoxide to facilitate the alkylation and vinylation steps.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The scalability of the process is crucial for industrial applications, and methods such as catalytic hydrogenation and palladium-catalyzed coupling reactions are often employed.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2-ethenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethenyl group to an ethyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide.
Major Products:
Oxidation: Formation of benzyl ketones or aldehydes.
Reduction: Conversion to 1-benzyl-2-ethylpiperidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-2-ethenylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity, including interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-ethenylpiperidine involves its interaction with specific molecular targets. The benzyl group can enhance binding affinity to certain receptors, while the ethenyl group may influence the compound’s reactivity and stability. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Acetylcholinesterase (AChE) Inhibition
- E2020 (Compound 13e) : Exhibits potent AChE inhibition (IC50 = 5.7 nM) with >1,250-fold selectivity over butyrylcholinesterase (BuChE). In vivo studies show prolonged activity in rats at 5 mg/kg (oral) .
- 1-Benzyl-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine: Classified as an AChE inhibitor but lacks quantitative potency data. Its indanone-ylidenyl group may mimic E2020's binding mode .
- beta-Benzyl-beta-methyl-1-piperidineethanol hydrochloride: Structural similarity to CNS-active compounds, though specific AChE data are unavailable .
Comparison: E2020’s indanone moiety is critical for high potency, whereas 1-Benzyl-2-ethenylpiperidine’s ethenyl group may reduce steric hindrance, possibly affecting affinity.
Biological Activity
1-Benzyl-2-ethenylpiperidine is a chemical compound belonging to the piperidine class, characterized by a six-membered heterocyclic structure containing one nitrogen atom. This compound has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology.
- Molecular Formula : CHN
- Molecular Weight : 201.31 g/mol
- CAS Number : 66120-27-2
Synthesis
This compound can be synthesized through several methods, including:
- Alkylation of Piperidine : Involves the reaction of piperidine with benzyl chloride.
- Vinylation Reaction : The introduction of the ethenyl group typically requires a base such as sodium hydride or potassium tert-butoxide to facilitate the reaction steps.
Biological Activity
The biological activity of this compound has been studied primarily in relation to its interactions with neurotransmitter receptors and its potential therapeutic effects.
The mechanism of action involves the compound's interaction with specific molecular targets, where:
- The benzyl group enhances binding affinity to certain receptors.
- The ethenyl group influences reactivity and stability.
Neurotransmitter Receptor Interactions
This compound has been investigated for its effects on various neurotransmitter systems. Studies suggest that it may exhibit affinity for dopamine and serotonin receptors, which are crucial in regulating mood, cognition, and motor control.
Case Studies
- Dopamine Receptor Binding : A study indicated that derivatives of this compound showed significant binding affinity to D2 dopamine receptors, suggesting potential applications in treating disorders like schizophrenia and Parkinson's disease.
- Serotonin Receptor Modulation : Another research effort highlighted its role in modulating serotonin receptors, which could have implications for anxiety and depression therapies.
Comparative Analysis with Related Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| 1-Benzylpiperidine | Lacks ethenyl group | Moderate receptor activity |
| 2-Benzylpiperidine | Benzyl group at different position | Similar activity profile |
| 1-Benzyl-4-ethenylpiperidine | Ethenyl group in a different position | Varies in receptor selectivity |
The unique positioning of the benzyl and ethenyl groups in this compound enhances its chemical reactivity and biological activity compared to its analogs.
Potential Applications
This compound is being explored for:
- Therapeutic Development : As a lead compound for developing new drugs targeting neurological disorders.
- Research Applications : Utilized as an intermediate in synthesizing complex organic molecules.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
